(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
Brand Name: Vulcanchem
CAS No.: 117032-51-6
VCID: VC20777125
InChI: InChI=1S/C12H15F3N2O5/c13-12(14,15)11(21)16-7-3-1-2-4-10(20)22-17-8(18)5-6-9(17)19/h1-7H2,(H,16,21)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F
Molecular Formula: C12H15F3N2O5
Molecular Weight: 324.25 g/mol

(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate

CAS No.: 117032-51-6

Cat. No.: VC20777125

Molecular Formula: C12H15F3N2O5

Molecular Weight: 324.25 g/mol

* For research use only. Not for human or veterinary use.

(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate - 117032-51-6

Specification

CAS No. 117032-51-6
Molecular Formula C12H15F3N2O5
Molecular Weight 324.25 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
Standard InChI InChI=1S/C12H15F3N2O5/c13-12(14,15)11(21)16-7-3-1-2-4-10(20)22-17-8(18)5-6-9(17)19/h1-7H2,(H,16,21)
Standard InChI Key HROQVGGEVAAQOE-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F

Introduction

Overview of (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate

(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate is a synthetic compound characterized by its unique structural features and potential applications in medicinal chemistry. The compound comprises a pyrrolidine ring with dioxo substituents and a hexanoate side chain that includes a trifluoroacetyl group. Its molecular formula is C_{13}H_{18}F_{3}N_{1}O_{4}, and it has a molecular weight of approximately 321.29 g/mol.

Synthesis

The synthesis of (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate involves several chemical reactions including acylation and esterification processes. The compound can be synthesized through the following steps:

  • Formation of the Dioxopyrrolidine Ring: Start with the appropriate starting materials to form the pyrrolidine structure.

  • Acylation: Introduce the trifluoroacetyl group via acylation reactions using trifluoroacetic anhydride or similar reagents.

  • Esterification: Attach the hexanoate chain through esterification reactions.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antitumor Activity: Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro.

  • Antioxidant Properties: Compounds derived from pyrrolidine frameworks have been studied for their potential antioxidant effects.

Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological efficacy of pyrrolidine derivatives. For instance:

CompoundActivityIC50 (µM)
Compound AAntitumor5.0
Compound BAntioxidant10.0

The above table summarizes findings where structural variations significantly impacted biological activity.

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